1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a urea moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a diene and a thiol.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with methyl isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, potentially inhibiting or activating enzymatic activity. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another compound with a similar tetrahydrothiophene ring and sulfone group, but with different functional groups.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide: Features a similar core structure but with additional aromatic substitutions.
Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea is unique due to its specific combination of a sulfone-containing tetrahydrothiophene ring and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFCKFMBPVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232960 | |
Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55261-01-3 | |
Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55261-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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